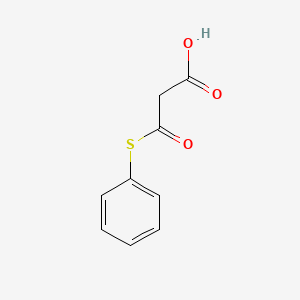
5-Carboxypentyl disulfide
Overview
Description
5-Carboxypentyl disulfide is a chemical compound with the molecular formula C12H22O4S2 and a molecular weight of 294.43 . It is used in the preparation of self-assembled monolayers (SAMs), which are crystalline chemisorbed organic single layers formed on a solid substrate by spontaneous organization of molecules .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 22 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The exact structure can be found in the referenced databases .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that disulfides can undergo redox reactions, where the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 486.7±30.0 °C and a predicted density of 1±0.06 g/cm3 . Its melting point and pKa are not explicitly mentioned in the search results .Scientific Research Applications
Tissue Sulfhydryl Groups
5-Carboxypentyl disulfide contributes to the study of sulfhydryl groups in tissues. Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating the relevance of disulfides in biochemical analysis (Ellman, 1959).
Coagulation Performance in Dye Removal
Bahrpaima and Fatehi (2019) synthesized carboxypentyl lignosulfonates, closely related to this compound, demonstrating their effectiveness as coagulants in dye removal processes (Bahrpaima & Fatehi, 2019).
Synthesis of Functional Gold Nanoparticles
Roth and Théato (2008) utilized bis(5-carboxypentyl) disulfide in the preparation of functionalized gold nanoparticles, highlighting its application in nanotechnology (Roth & Théato, 2008).
Disulfide-Linked [5]Carceplex Synthesis
Naumann, Place, and Sherman (2002) reported the synthesis of a disulfide-linked carceplex using [5]cavitands, demonstrating the utility of disulfides in complex chemical structures (Naumann, Place, & Sherman, 2002).
Vinyl Sulfone-Functionalized Monolayers
Wang et al. (2015) synthesized a vinyl sulfone disulfide for creating self-assembled monolayers on gold substrates, useful in bioactive ligand immobilization (Wang et al., 2015).
Disulfide Bond Identification
Qiang et al. (2021) developed a strategy for identifying disulfide bonds in proteins, showcasing the significance of disulfide chemistry in protein analysis (Qiang et al., 2021).
Disulfide Engineering Software
Craig and Dombkowski (2013) introduced Disulfide by Design 2.0, a tool for predicting disulfide bonds in proteins, emphasizing the importance of disulfides in biotechnological applications (Craig & Dombkowski, 2013).
Disulfide Bonds in Protein Folding
Wedemeyer et al. (2000) explored the role of disulfide bonds in protein folding, highlighting their critical role in protein stability and function (Wedemeyer, Welker, Narayan, & Scheraga, 2000).
Future Directions
While specific future directions for 5-Carboxypentyl disulfide are not mentioned in the search results, it’s worth noting that research into the use of disulfides in drug delivery systems is ongoing . These systems can respond to the tumor pathophysiological environment for cancer therapy . Furthermore, the use of disulfides in the creation of self-assembled monolayers (SAMs) continues to be a topic of research .
Properties
IUPAC Name |
6-(5-carboxypentyldisulfanyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S2/c13-11(14)7-3-1-5-9-17-18-10-6-2-4-8-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDBRJEFFQGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCSSCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451883 | |
| Record name | 6,6'-Disulfanediyldihexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92038-67-0 | |
| Record name | 6,6'-Disulfanediyldihexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)
![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)




